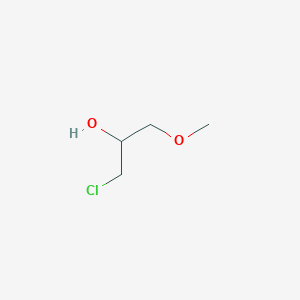

1-Chloro-3-methoxypropan-2-ol

Cat. No. B148824

M. Wt: 124.56 g/mol

InChI Key: FOLYKNXDLNPWGC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05204086

Procedure details

To a suspension of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, prepared as in British Patent No. 1548594, (800 g, 1.07 mol) in propylene glycol (2.4 1) was added 16.5M sodium hydroxide (97.3 ml, 1.61 mol) and then the suspension was stirred at about 70° until the starting material was dissolved. Thereafter the solution was cooled to about 35° and 2-hydroxy-3-methoxypropyl chloride (199.8 g, 1.61 mol) was added. After about 16 h the reaction mixture was heated at about 50° for an additional 8 h. The reaction was quenched by adding hydrochloric acid and then the mixture evaporated in vacuo to dryness. The residue was suspended in methanol (2.3 1 and undissolved salts filtered off. The solution was diluted with water (575 ml) and treated with sufficient amounts of AmberliteRIR-120 cation exchange resin and DowexR 1×4 anion exchange resin to remove inorganic salts. After filtration the solution was treated with charcoal and evaporated to dryness in vacuo. The residue was dissolved in 2 -propanol (3.2 1) by heating and then the solution evaporated to dryness in vacuo. The residue was dissolved in hot 2-propanol (3.2 1) and the solution cooled to -40° whereby the product crystallized. The product was collected on a filter. Yield: 718 g. The crystals (700 g) was dissolved in boiling 2-propanol (2,8 1) and refluxed for 2 days. After some hours crystals insoluble in hot 2-propanol started to crystallize. The mixture was filtered while hot. Yield: 490 g. The crystals were dissolved in water and the solution evaporated to dryness in vacuo.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH:4][C:5]1[C:6]([I:29])=[C:7]([C:21]([NH:23][CH2:24][CH:25]([OH:28])[CH2:26][OH:27])=[O:22])[C:8]([I:20])=[C:9]([C:18]=1[I:19])[C:10]([NH:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16])=[O:11])(=[O:3])[CH3:2].[OH-].[Na+].[OH:32][CH:33]([CH2:36][O:37][CH3:38])[CH2:34]Cl>C(O)C(O)C>[OH:28][CH:25]([CH2:26][OH:27])[CH2:24][NH:23][C:21](=[O:22])[C:7]1[C:6]([I:29])=[C:5]([N:4]([CH2:34][CH:33]([OH:32])[CH2:36][O:37][CH3:38])[C:1](=[O:3])[CH3:2])[C:18]([I:19])=[C:9]([C:10]([NH:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16])=[O:11])[C:8]=1[I:20] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I

|

Step Two

|

Name

|

|

|

Quantity

|

199.8 g

|

|

Type

|

reactant

|

|

Smiles

|

OC(CCl)COC

|

Step Three

|

Name

|

|

|

Quantity

|

97.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C(C)O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the suspension was stirred at about 70° until the starting material

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Thereafter the solution was cooled to about 35°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After about 16 h the reaction mixture was heated at about 50° for an additional 8 h

|

|

Duration

|

8 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture evaporated in vacuo to dryness

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was diluted with water (575 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with sufficient amounts of AmberliteRIR-120 cation exchange resin and DowexR 1×4 anion exchange resin

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove inorganic salts

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration the solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated with charcoal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in 2 -propanol (3.2 1)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution evaporated to dryness in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in hot 2-propanol (3.2 1)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution cooled to -40° whereby the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was collected on a filter

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crystals (700 g) was dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for 2 days

|

|

Duration

|

2 d

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After some hours crystals insoluble in hot 2-propanol started

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered while hot

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crystals were dissolved in water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution evaporated to dryness in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC(CNC(C1=C(C(C(=O)NCC(CO)O)=C(C(=C1I)N(C(C)=O)CC(COC)O)I)I)=O)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |